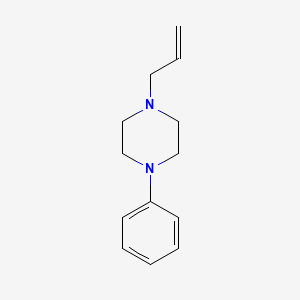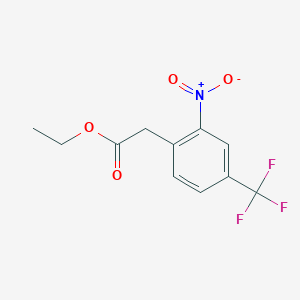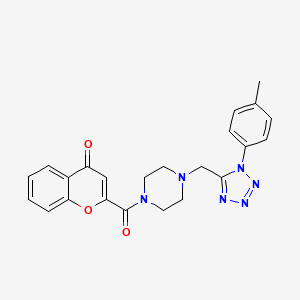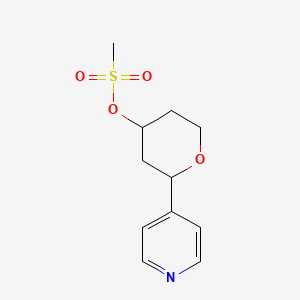
1-Allyl-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-phenylpiperazine is a chemical compound with the molecular formula C13H18N2 . It is a member of the piperazine class of compounds, which are known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with an allyl group and a phenyl group .Scientific Research Applications
Metabolic Pathways and Identification :
- Many drugs containing the arylpiperazine moiety undergo a common metabolic pathway involving cleavage of the side-chain, forming 1-arylpiperazines. A study outlined a method for identifying these metabolites in rat plasma and brain, highlighting the importance of understanding the metabolism of such compounds (Caccia, Notarnicola, Fong, & Benfenati, 1984).
Binding Mechanisms and Receptor Interactions :
- N-Phenylpiperazine derivatives, commonly used in cardiovascular drugs, bind to the α1A-adrenoceptor. A study used molecular docking and high-performance affinity chromatography to explore this binding mechanism, revealing key binding sites and driving forces like hydrogen bonds and electrostatic forces (Zhao et al., 2015).
Permeation Enhancers in Drug Delivery :
- 1-Phenylpiperazine and its derivatives have been studied for their role as intestinal permeation enhancers, crucial for oral administration of therapeutics. A study examined the efficacy and cytotoxicity of these compounds, finding several potent derivatives with lower toxicity, indicating their potential in enhancing drug absorption (Fein, Lamson, & Whitehead, 2017).
Chemical Synthesis and Fluorescent Probes :
- The synthesis of a fluorescent probe based on a phenylpiperazine derivative for biodistribution studies in the treatment of Chagas disease was detailed in a study. This highlights the application of such compounds in developing tracers for disease treatment research (Rodríguez et al., 2017).
Pharmacological Properties and Drug Design :
- Phenylpiperazine derivatives have been explored for their pharmacological properties, such as antidepressant and anxiolytic effects, in various animal models. This research is crucial in understanding the broader therapeutic potential of these compounds (Pytka et al., 2015).
Anticonvulsant Activity :
- Research into the anticonvulsant activity of certain phenylpiperazine derivatives has been conducted, showing the potential of these compounds in treating epilepsy and related disorders (Kamiński et al., 2015).
Mechanism of Action
Target of Action
1-Allyl-4-phenylpiperazine, also known as 1-PHENYL-4-(PROP-2-EN-1-YL)PIPERAZINE, is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been shown to enhance transepithelial transport, suggesting that they interact with the intestinal epithelium . .
Mode of Action
Phenylpiperazine derivatives, including this compound, have been shown to enhance the permeability of the intestinal epithelium, suggesting that they may interact with this tissue to facilitate the transport of substances across the epithelial barrier .
Biochemical Pathways
Given its potential role as a permeation enhancer, it may influence pathways related to the transport of substances across the intestinal epithelium .
Pharmacokinetics
As a potential permeation enhancer, it may influence the bioavailability of other substances by facilitating their transport across the intestinal epithelium .
Result of Action
Phenylpiperazine derivatives have been shown to enhance the permeability of the intestinal epithelium, suggesting that they may facilitate the transport of substances across this barrier .
Action Environment
Factors such as ph and the presence of other substances in the intestinal environment could potentially influence its activity as a permeation enhancer .
Safety and Hazards
Future Directions
Phenylpiperazine derivatives, including 1-Allyl-4-phenylpiperazine, could have promising future applications. For instance, several potent derivatives displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications . Additionally, a new series of 1-amidino-4-phenylpiperazine derivatives showed nanomolar EC50 values in functional activity at the human TAAR1 receptor, suggesting potential for development of innovative therapies .
properties
IUPAC Name |
1-phenyl-4-prop-2-enylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h2-7H,1,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJLFMFYXCHQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)


![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)
![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)


![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)